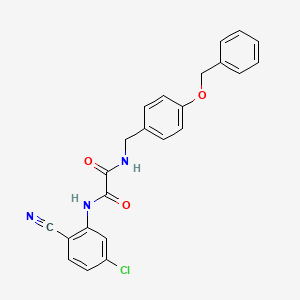
N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is an organic compound with notable importance in various fields of chemistry and scientific research
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions. One common approach involves the following steps:
Starting Materials:
4-benzyloxybenzylamine
5-chloro-2-cyanobenzoic acid
Oxalyl chloride
Synthesis Steps:
Step 1: Formation of the intermediate 5-chloro-2-cyanobenzoyl chloride by reacting 5-chloro-2-cyanobenzoic acid with oxalyl chloride in an aprotic solvent like dichloromethane, under cooling conditions (0-5°C).
Step 2: Coupling the intermediate with 4-benzyloxybenzylamine in the presence of a base such as triethylamine, leading to the formation of the desired this compound under mild heating (room temperature to 40°C).
Industrial Production Methods:
For industrial-scale production, this compound can be synthesized using optimized routes that minimize costs and maximize yields. Solvents and reagents are carefully chosen for their cost-effectiveness and environmental impact. Automated synthesis systems might be employed to streamline production and ensure consistency.
Types of Reactions:
This compound can undergo several types of reactions, including:
Hydrolysis: Breakdown of the oxalamide group under acidic or basic conditions to yield corresponding amines and acids.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation-Reduction: Although less common, redox reactions involving the benzyloxy or cyanophenyl groups under specific conditions.
Common Reagents and Conditions:
Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Ammonia or primary amines for nucleophilic substitution.
Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed:
Amines, corresponding to the hydrolysis of the oxalamide bond.
Substituted products where the chloro group is replaced by other functional groups.
Chemistry:
Used as an intermediate in organic synthesis to develop more complex molecules.
Functionalization reactions to prepare derivatives for material science applications.
Biology:
Medicine:
Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Utilized in the development of specialty chemicals for various industrial applications, including agrochemicals and pharmaceuticals.
作用機序
Comparing N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide with similar compounds reveals its unique properties:
Benzylamines and cyanobenzoic derivatives: Compared to other benzylamine derivatives, this compound's oxalamide linkage provides additional stability and specificity in reactions.
Substituted benzoamides:
類似化合物との比較
4-benzyloxybenzamide
Benzyl cyanide derivatives
This unique blend of structural features makes N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide a versatile and valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-19-9-8-18(13-25)21(12-19)27-23(29)22(28)26-14-16-6-10-20(11-7-16)30-15-17-4-2-1-3-5-17/h1-12H,14-15H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGKJVVPHYQPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)
![3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)
![4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2925448.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
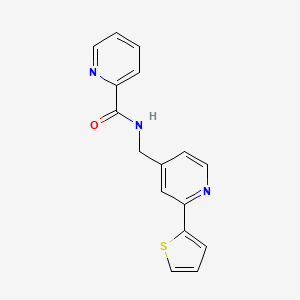
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2925453.png)
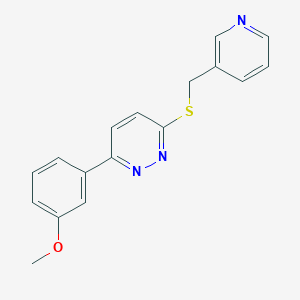
![1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)
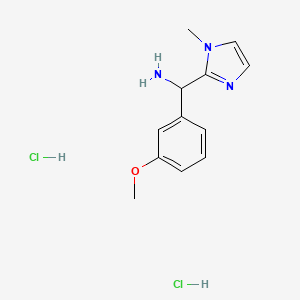
![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)
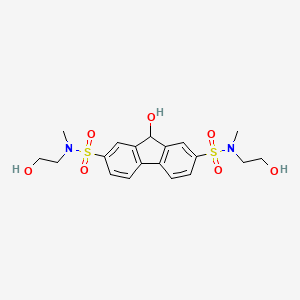
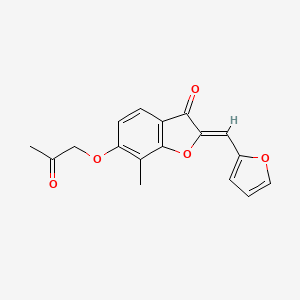
![[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2925464.png)
![N-isopropyl-2-((3-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2925466.png)
